1-(2-Chloro-benzyl)-piperidin-4-ol

概要

説明

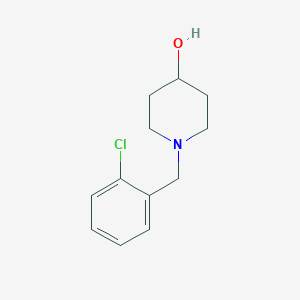

1-(2-Chloro-benzyl)-piperidin-4-ol is an organic compound that features a piperidine ring substituted with a 2-chlorobenzyl group and a hydroxyl group at the 4-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-benzyl)-piperidin-4-ol typically involves the reaction of 2-chlorobenzyl chloride with piperidin-4-ol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in its pure form .

化学反応の分析

Types of Reactions: 1-(2-Chloro-benzyl)-piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of 1-(2-Chloro-benzyl)-piperidin-4-one.

Reduction: Formation of 1-(2-Chloro-benzyl)-piperidine.

Substitution: Formation of 1-(2-Amino-benzyl)-piperidin-4-ol or 1-(2-Thio-benzyl)-piperidin-4-ol.

科学的研究の応用

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

作用機序

The mechanism of action of 1-(2-Chloro-benzyl)-piperidin-4-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

類似化合物との比較

- 1-(4-Fluorobenzyl)-piperidin-4-ol

- 1-(3,4-Dichlorobenzyl)-piperidin-4-ol

- 1-(4-Bromobenzyl)-piperidin-4-ol

Comparison: 1-(2-Chloro-benzyl)-piperidin-4-ol is unique due to the presence of the 2-chlorobenzyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

生物活性

1-(2-Chloro-benzyl)-piperidin-4-ol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 2-chlorobenzyl group and a hydroxyl group at the fourth position. Its molecular formula is with a molecular weight of approximately 211.69 g/mol. The presence of the chlorobenzyl group enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly neurotransmitter receptors and enzymes involved in neurotransmission. Its mechanism may involve:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on cholinesterase enzymes, which play a critical role in neurotransmission. Inhibition of these enzymes can enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, potentially acting against various bacterial strains. Its effectiveness against Gram-positive bacteria has been noted, with minimum inhibitory concentrations (MICs) suggesting significant antibacterial activity .

Biological Activity Overview

The following table summarizes key biological activities and findings related to this compound:

Case Studies and Research Findings

- Cholinesterase Inhibition Study : A study conducted on various piperidine derivatives highlighted that this compound effectively binds to cholinesterase's active site, inhibiting its function. This binding was confirmed through molecular docking studies, indicating its potential as a therapeutic agent in cognitive disorders.

- Antimicrobial Efficacy : In vitro studies assessed the compound's effectiveness against multiple bacterial strains, revealing that it possesses bactericidal properties with significant activity against Staphylococcus aureus and Enterococcus species. The compound's structure contributed to its ability to disrupt bacterial cell membranes .

- Neuroprotective Potential : Research exploring the neuroprotective effects of this compound showed promising results in reducing neuronal cell death in models exposed to neurotoxic agents. This suggests that it may have applications in treating conditions associated with oxidative stress and inflammation in the brain.

Comparative Analysis

Comparing this compound with similar compounds reveals unique characteristics that may influence its pharmacological profile:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Piperidine core with a 2-chlorobenzyl group | Cholinesterase inhibitor; antimicrobial properties |

| 1-(4-Fluorobenzyl)-piperidin-4-ol | Piperidine core with a 4-fluorobenzyl group | Antimicrobial activity; less potent than the chlorinated variant |

| 1-(3,4-Dichlorobenzyl)-piperidin-4-ol | Piperidine core with a dichlorobenzyl group | Moderate cholinesterase inhibition; broader spectrum of activity |

特性

IUPAC Name |

1-[(2-chlorophenyl)methyl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-12-4-2-1-3-10(12)9-14-7-5-11(15)6-8-14/h1-4,11,15H,5-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXODSRJLANRXIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。